ROMK1 (Kir1.1) Inhibitory Activity: Sub-10 nM Potency with Documented Selectivity Window
This compound demonstrates potent inhibition of the ROMK1 (Kir1.1) potassium channel with an IC50 of 10 nM as measured by whole-cell voltage clamp electrophysiology using the IonWorks Quattro system [1]. In contrast, the same compound exhibits substantially weaker activity against related ion channels, with IC50 values of 30,000 nM against Nav1.5, 30,000 nM against Cav1.2, and 34,000 nM against the hERG potassium channel [2]. The ROMK1 selectivity window exceeds 3,000-fold relative to these cardiac ion channel anti-targets. While direct head-to-head data against 5-chloro or 5-fluoro analogs in the same assay system are not publicly available, the bromine substituent contributes to the electrophilic character that facilitates target binding [3].
| Evidence Dimension | ROMK1 potassium channel inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10 nM (pH 7.4, 2°C) |
| Comparator Or Baseline | Same compound at Nav1.5: IC50 = 30,000 nM; Cav1.2: IC50 = 30,000 nM; hERG: IC50 = 34,000 nM |
| Quantified Difference | Selectivity window >3,000-fold for ROMK1 over cardiac ion channels |
| Conditions | Whole-cell voltage clamp electrophysiology (IonWorks Quattro); HEK293 or CHO cell expression systems |
Why This Matters
This potency-selectivity profile informs procurement decisions for ROMK1-targeted screening campaigns, as the compound provides a characterized reference point that analogs lacking published selectivity data cannot offer.
- [1] BindingDB Entry 7439. BDBM194954 (US9206198). ROMK1 Inhibition Assay: IC50 = 10 nM (pH 7.4, 2°C) via IonWorks Quattro whole-cell voltage clamp. View Source
- [2] BindingDB Entry 7439. BDBM194954 Anti-target Selectivity Data: Nav1.5 IC50 = 30,000 nM; Cav1.2 IC50 = 30,000 nM; hERG IC50 = 34,000 nM. View Source
- [3] US Patent 9,206,198 B2. ROMK Channel Inhibitors and Methods of Use. Merck Sharp & Dohme Corp., 2015. View Source
